molecular formula C21H17ClN2O2S B14964882 9-Chloro-5-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Chloro-5-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B14964882
M. Wt: 396.9 g/mol
InChI Key: SVPQGXZTUGEPQE-UHFFFAOYSA-N
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Description

9-Chloro-5-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core with three key substituents:

  • Position 9: Chlorine atom (electron-withdrawing group).
  • Position 5: 4-Methoxyphenyl (electron-donating aryl group).
  • Position 2: Thiophen-2-yl (sulfur-containing heterocycle).

Its molecular weight is estimated to be ~420–430 g/mol (based on analogs like C₂₂H₁₈ClN₃O at 375.856 g/mol in and C₂₂H₁₄Cl₃FN₂O at 447.717 g/mol in ).

Properties

Molecular Formula

C21H17ClN2O2S

Molecular Weight

396.9 g/mol

IUPAC Name

9-chloro-5-(4-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C21H17ClN2O2S/c1-25-15-7-4-13(5-8-15)21-24-18(12-17(23-24)20-3-2-10-27-20)16-11-14(22)6-9-19(16)26-21/h2-11,18,21H,12H2,1H3

InChI Key

SVPQGXZTUGEPQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C=CC(=C5)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Position 5 Substituent Position 2 Substituent Key Differences
Target: 9-Chloro-5-(4-methoxyphenyl)-2-(thiophen-2-yl)-... Not explicitly given ~420–430 (estimated) 4-Methoxyphenyl Thiophen-2-yl Reference compound for comparison.
: 9-Chloro-2-(4-MeOPh)-5-(2,3,4-triMeOPh)-... C₂₆H₂₅ClN₂O₅ 480.945 2,3,4-Trimethoxyphenyl 4-Methoxyphenyl Bulkier, more polar substituent at position 5; higher molecular weight .
: 9-Chloro-5-(4-EtOPh)-2-(furan-2-yl)-... C₂₃H₂₁ClN₂O₂ ~400 (estimated) 4-Ethoxyphenyl Furan-2-yl Ethoxy (larger, more lipophilic) vs. methoxy; furan (less polarizable) vs. thiophene .
: 9-Chloro-2-(4-MePh)-5-(4-pyridinyl)-... C₂₂H₁₈ClN₃O 375.856 Pyridin-4-yl 4-Methylphenyl Basic pyridine vs. electron-rich 4-MeOPh; altered solubility and π-stacking .
: 9-Chloro-5-(2,5-diMeOPh)-2-(thiophen-2-yl)-... C₂₃H₁₉ClN₂O₃ ~422 (estimated) 2,5-Dimethoxyphenyl Thiophen-2-yl Additional methoxy at position 2 of phenyl; altered electronic effects .
: 9-Chloro-5-(2,4-diClPh)-2-(4-FPh)-... C₂₂H₁₄Cl₃FN₂O 447.717 2,4-Dichlorophenyl 4-Fluorophenyl Electron-withdrawing Cl/F groups; increased lipophilicity .

Key Observations

Substituent Effects on Physicochemical Properties
  • Position 5 Modifications: Electron-donating groups (e.g., 4-MeOPh in the target, 2,3,4-triMeOPh in ) enhance solubility in polar solvents but reduce metabolic stability. Electron-withdrawing groups (e.g., 2,4-diClPh in ) increase lipophilicity (logP) and may improve membrane permeability .
  • Position 2 Modifications :

    • Thiophene vs. Furan : Thiophene’s sulfur atom enhances polarizability and π-stacking capacity compared to furan’s oxygen .
    • Aryl vs. Heteroaryl : Substituting phenyl with pyridinyl () or fluorophenyl () modifies electronic and steric profiles.
Molecular Weight and Steric Effects
  • Smaller groups (e.g., 4-MeOPh in the target) balance lipophilicity and solubility.

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